molecular formula C11H13NO B8789061 3-(1H-indol-4-yl)propan-1-ol

3-(1H-indol-4-yl)propan-1-ol

Cat. No.: B8789061
M. Wt: 175.23 g/mol
InChI Key: UCTYHXOLZCRTIJ-UHFFFAOYSA-N
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Description

3-(1H-Indol-4-yl)propan-1-ol is a secondary alcohol derivative featuring a 1H-indole moiety substituted at the 4-position with a three-carbon propanol chain. Its molecular formula is C₁₁H₁₃NO, with a molecular weight of 175.23 g/mol.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

3-(1H-indol-4-yl)propan-1-ol

InChI

InChI=1S/C11H13NO/c13-8-2-4-9-3-1-5-11-10(9)6-7-12-11/h1,3,5-7,12-13H,2,4,8H2

InChI Key

UCTYHXOLZCRTIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CNC2=C1)CCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between 3-(1H-indol-4-yl)propan-1-ol and related indole/heterocyclic derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features Pharmacological Activity Reference
This compound C₁₁H₁₃NO 175.23 Indole, primary alcohol Propanol chain directly linked to indole Not reported -
Pindolol C₁₄H₂₀N₂O₂ 248.32 Indole ether, secondary alcohol, isopropylamino Ether linkage, β-blocker pharmacophore Beta-adrenergic antagonist
5-(3-Aminoprop-1-en-1-yl)-1H-indol-4-ol C₁₁H₁₂N₂O 188.23 Indole, aminopropenyl, hydroxyl Conjugated double bond, amine substituent Research chemical (versatile)
3-(1H-Imidazol-4-yl)propan-1-ol HCl C₆H₁₁ClN₂O 162.62 Imidazole, primary alcohol Imidazole ring instead of indole Biochemical reagent
3-[2-[Ethyl(methyl)amino]ethyl]-1H-indol-4-ol C₁₃H₁₈N₂O 218.30 Indole, tertiary aminoethyl, hydroxyl Tryptamine derivative Psychoactive potential
Key Observations:
  • Pindolol: Unlike the target compound, Pindolol contains an ether linkage and an isopropylamino group critical for its β-blocker activity. The hydroxyl group in Pindolol is secondary, whereas this compound has a primary alcohol, affecting solubility and metabolic stability .
  • Imidazole Analogs : Compounds like 3-(1H-imidazol-4-yl)propan-1-ol HCl replace the indole with an imidazole ring, reducing aromaticity and altering electronic properties. Imidazoles are more basic than indoles, influencing their interaction with biological targets .
  • Tryptamine Derivatives: The aminoethyl-substituted indole in 3-[2-[ethyl(methyl)amino]ethyl]-1H-indol-4-ol () highlights how nitrogen substitution can confer psychoactive properties, a feature absent in the target compound .

Pharmacological and Physicochemical Properties

Property This compound Pindolol 5-(3-Aminoprop-1-en-1-yl)-1H-indol-4-ol
Solubility Moderate (polar hydroxyl) Low (ether linkage) High (amine and hydroxyl)
Bioactivity Underexplored Beta-blocker Research chemical (unconfirmed)
Stability Stable in cool, dry conditions Sensitive to oxidation Stable as liquid
Notes:
  • The absence of an amino group in the target compound reduces its basicity compared to tryptamine derivatives like 3-[2-[ethyl(methyl)amino]ethyl]-1H-indol-4-ol .

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